molecular formula C11H9NO3 B11895195 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde

2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde

Cat. No.: B11895195
M. Wt: 203.19 g/mol
InChI Key: XLGIUXKDZFJFBA-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde is a complex organic compound that features an isochromen ring system with an amino group and an oxoacetaldehyde moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isochromen Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions, such as nucleophilic substitution, can be used to introduce the amino group at the desired position.

    Addition of the Oxoacetaldehyde Moiety: This step might involve formylation or oxidation reactions to introduce the oxoacetaldehyde group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde could have various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Isochromen Derivatives: Compounds with similar ring structures but different substituents.

    Aminoacetaldehyde Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde is unique due to its specific combination of an isochromen ring, an amino group, and an oxoacetaldehyde moiety. This unique structure may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-hydroxy-2-(4-imino-1H-isochromen-3-ylidene)acetaldehyde

InChI

InChI=1S/C11H9NO3/c12-10-8-4-2-1-3-7(8)6-15-11(10)9(14)5-13/h1-5,12,14H,6H2

InChI Key

XLGIUXKDZFJFBA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)C(=C(C=O)O)O1

Origin of Product

United States

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